molecular formula C8H11NS B13609036 1-(Thiophen-2-yl)cyclobutan-1-amine

1-(Thiophen-2-yl)cyclobutan-1-amine

Cat. No.: B13609036
M. Wt: 153.25 g/mol
InChI Key: LBZBPZORQWBBJF-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)cyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with an amine group and a thiophene ring Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)cyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the thiophene and amine groups. One common method is the [2+2] cycloaddition reaction, which forms the cyclobutane ring. This can be followed by functionalization to introduce the thiophene and amine groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-(Thiophen-2-yl)cyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenemethanamine and 3-thiophenemethanamine share the thiophene ring structure.

    Cyclobutane derivatives: Compounds such as cyclobutanamine and cyclobutanecarboxylic acid derivatives share the cyclobutane ring structure.

Uniqueness

1-(Thiophen-2-yl)cyclobutan-1-amine is unique due to the combination of the thiophene and cyclobutane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

1-thiophen-2-ylcyclobutan-1-amine

InChI

InChI=1S/C8H11NS/c9-8(4-2-5-8)7-3-1-6-10-7/h1,3,6H,2,4-5,9H2

InChI Key

LBZBPZORQWBBJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CS2)N

Origin of Product

United States

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